
1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-((1S,2S)-2-hydroxy-1,2-diphenylethyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-((1S,2S)-2-hydroxy-1,2-diphenylethyl)thiourea is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structural features, which include a cyclohexyl ring, a dimethylamino group, and a thiourea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-((1S,2S)-2-hydroxy-1,2-diphenylethyl)thiourea typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Cyclohexyl Ring: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexyl ring.
Introduction of the Dimethylamino Group: This step involves the alkylation of an amine with dimethyl sulfate or a similar reagent.
Formation of the Thiourea Moiety: This can be accomplished by reacting an isothiocyanate with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of flow microreactor systems, which offer improved efficiency and sustainability compared to traditional batch processes .
化学反应分析
Types of Reactions
1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-((1S,2S)-2-hydroxy-1,2-diphenylethyl)thiourea undergoes various types of chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various electrophiles can be used to substitute the dimethylamino group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea moiety can yield sulfinyl or sulfonyl derivatives, while reduction can produce amines.
科学研究应用
1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-((1S,2S)-2-hydroxy-1,2-diphenylethyl)thiourea has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-((1S,2S)-2-hydroxy-1,2-diphenylethyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction is mediated by the unique structural features of the compound, which allow it to fit into the active sites of these targets.
相似化合物的比较
Similar Compounds
- 1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-(2-hydroxyethyl)thiourea
- 1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-(2-hydroxyphenyl)thiourea
Uniqueness
1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-((1S,2S)-2-hydroxy-1,2-diphenylethyl)thiourea is unique due to its combination of a cyclohexyl ring, a dimethylamino group, and a thiourea moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C23H31N3OS |
|---|---|
分子量 |
397.6 g/mol |
IUPAC 名称 |
1-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3-[(1S,2S)-2-hydroxy-1,2-diphenylethyl]thiourea |
InChI |
InChI=1S/C23H31N3OS/c1-26(2)20-16-10-9-15-19(20)24-23(28)25-21(17-11-5-3-6-12-17)22(27)18-13-7-4-8-14-18/h3-8,11-14,19-22,27H,9-10,15-16H2,1-2H3,(H2,24,25,28)/t19-,20-,21+,22+/m1/s1 |
InChI 键 |
BIOUFBCQNRENED-CZYKHXBRSA-N |
手性 SMILES |
CN(C)[C@@H]1CCCC[C@H]1NC(=S)N[C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)O |
规范 SMILES |
CN(C)C1CCCCC1NC(=S)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


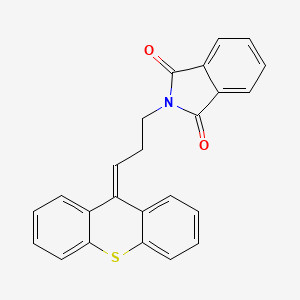


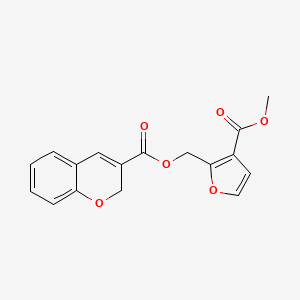
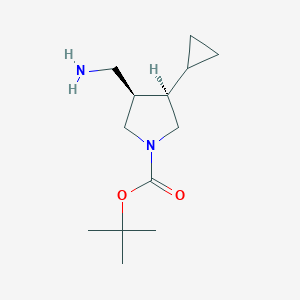
![1,4-Dioxa-10-azadispiro[4.2.58.25]pentadecan-9-one](/img/structure/B12943657.png)
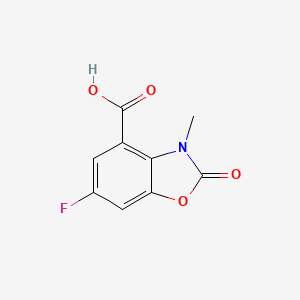
![2-(tert-Butoxycarbonyl)decahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrrole-5-carboxylic acid](/img/structure/B12943668.png)
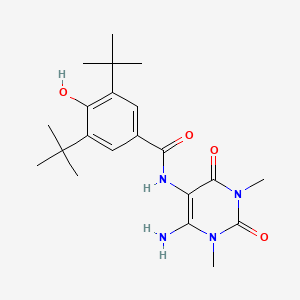
![2,2'-(((5-Bromo-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid](/img/structure/B12943679.png)
![(2R,3R,4S,5R)-2-[6,8-bis(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12943688.png)
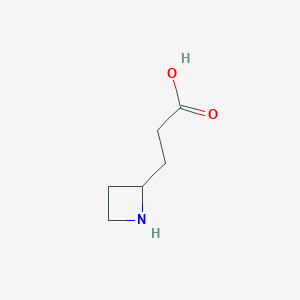

![2-Chloro-3-methyl-4-((1R,3r,5S)-2,3,4-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12943708.png)
